HTS Profiling Breadth: Multi-Target Screening Data vs. Uncharacterized Analogs
Unlike the majority of commercially available indol-3-yl-oxoacetamide analogs that lack publicly documented biological annotation, this compound has been empirically tested in three orthogonal HTS assay formats at The Scripps Research Institute Molecular Screening Center: a cell-based GPR151 activator assay, an AlphaScreen-based FBW7 activator assay, and an AlphaScreen-based MITF inhibitor assay . This provides procurement-level confidence that the compound is tractable in both cell-based and biochemical assay formats. In contrast, the closely related 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide (CAS 862814-43-5) and N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide have no publicly disclosed HTS screening results .
| Evidence Dimension | Number of publicly documented HTS assay entries |
|---|---|
| Target Compound Data | 3 distinct assay formats (GPR151 cell-based, FBW7 AlphaScreen, MITF AlphaScreen) |
| Comparator Or Baseline | 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide (CAS 862814-43-5): 0 publicly documented HTS assay entries |
| Quantified Difference | 3 vs. 0 documented assay annotations |
| Conditions | Scripps Research Institute Molecular Screening Center; Chemsrc bioassay database entries |
Why This Matters
Documented HTS profiling across multiple assay formats reduces the risk of purchasing an untested compound and provides immediately actionable screening data for hit triage.
